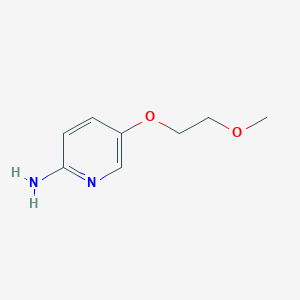

5-(2-Methoxyethoxy)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(2-methoxyethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLKYNJCBYBJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Chlorination and Alkoxylation

A cost-effective route begins with 2-aminopyridine, which undergoes oxidative chlorination using hydrochloric acid and sodium hypochlorite (NaClO) at 10°C. This generates 2-amino-5-chloropyridine in 72% yield, avoiding hazardous chlorine gas. Subsequent substitution with 2-methoxyethanol in the presence of NaH and CuI in DMAc introduces the methoxyethoxy moiety. The reaction’s mild conditions (25–40°C) and use of NaClO—a byproduct of chlorine absorption processes—enhance industrial viability.

Direct Bromination and Coupling

Alternatively, 2-aminopyridine is brominated at position 5 using N-bromosuccinimide (NBS) in acetic acid, yielding 2-amino-5-bromopyridine. This intermediate undergoes Ullmann-type coupling with 2-methoxyethanol under catalytic CuI and 1,10-phenanthroline, achieving 65–75% yields. The reaction’s efficiency hinges on the electron-donating effect of the amino group, which polarizes the C–Br bond, facilitating nucleophilic displacement.

Deprotection and Final Product Isolation

Following substitution, the pyrrole-protected intermediate is deprotected using hydrobromic acid (33% in acetic acid) at 40–50°C. This step cleaves the pyrrole ring, regenerating the free amino group while preserving the methoxyethoxy substituent. The crude product is purified via solvent extraction (methyl tert-butyl ether, MTBE) and recrystallization, affording 5-(2-methoxyethoxy)pyridin-2-amine in 70–77% overall yield.

Comparative Analysis of Methodologies

The pyrrole protection strategy offers superior yields and scalability but requires additional steps for protection and deprotection. In contrast, oxidative chlorination minimizes precursor costs but demands precise temperature control to avoid over-chlorination .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(2-Methoxyethoxy)pyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Pyridin-2-amine Derivatives and Their Properties

Electronic and Solubility Effects

- This compound : The 2-methoxyethoxy group increases hydrophilicity compared to simple alkoxy substituents, making it advantageous for aqueous-phase reactions or drug formulations requiring improved bioavailability .

- 5-(Trifluoromethoxy)pyridin-2-amine : The trifluoromethoxy group (-OCF3) is highly electronegative and lipophilic, favoring membrane permeability but reducing solubility. Such properties are beneficial in central nervous system-targeting drugs .

- 5-Ethoxypyridin-2-amine : The shorter ethoxy group (-OCH2CH3) offers moderate lipophilicity, often used in heterocyclic synthesis for agrochemicals or small-molecule libraries .

Q & A

Q. What are the optimal synthetic routes for 5-(2-Methoxyethoxy)pyridin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Temperature control : Maintaining 60–80°C to avoid side reactions (e.g., over-alkylation) .

- Reagent selection : Using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling or K₂CO₃ as a base in SNAr reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Monitoring : Reaction progress is tracked via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirmed by NMR (e.g., disappearance of starting material peaks at δ 8.2 ppm for pyridine protons) .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Key signals include the pyridine ring protons (δ 6.5–8.5 ppm) and methoxyethoxy side chain (δ 3.4–4.5 ppm) .

- LCMS : ESI+ mode typically shows [M+H]+ at m/z 199.1 (calculated for C₈H₁₁N₂O₂) with retention time ~4.2 min (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Confirms purity (>98%) with deviations <0.3% for C, H, N .

Q. How does the methoxyethoxy substituent influence the compound’s reactivity and solubility?

- Solubility : The polar methoxyethoxy group enhances solubility in polar solvents (e.g., DMSO: ~50 mg/mL; water: ~5 mg/mL) compared to unsubstituted pyridin-2-amine .

- Reactivity : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution at the 4-position, but steric hindrance from the ethoxy chain may limit reactivity .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- In vitro binding assays : Radioligand displacement studies (e.g., for kinase targets) with IC₅₀ determination via fluorescence polarization .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies (e.g., SPR vs. ITC) be resolved?

Contradictions may arise from assay conditions:

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) but is sensitive to immobilization artifacts. Use low ligand density (<50 RU) to minimize steric effects .

- ITC (Isothermal Titration Calorimetry) : Provides thermodynamic data (ΔH, ΔS) but requires high solubility (>100 µM). Compare results under matched buffer conditions (pH 7.4, 25°C) .

Cross-validation : Perform orthogonal assays (e.g., NMR titration or microscale thermophoresis) to confirm Kd values .

Q. How to design experiments probing structure-activity relationships (SAR) for this compound?

- Scaffold modification : Synthesize analogs with varied substituents (e.g., 5-(2-ethoxyethoxy) or 5-(2-hydroxyethoxy) groups) .

- Pharmacophore mapping : Use X-ray crystallography (e.g., co-crystallization with target proteins like kinases) to identify critical H-bonding interactions (e.g., NH₂ group with Asp1123 in ALK tyrosine kinase) .

- Activity cliffs : Compare EC₅₀ values across analogs to identify substituents causing >10-fold potency drops .

Q. What methodologies are suitable for studying its in vivo pharmacokinetics?

- Radiolabeling : Incorporate ¹¹C or ¹⁸F isotopes via Pd-mediated coupling for PET imaging (e.g., biodistribution in murine models) .

- LC-MS/MS quantification : Monitor plasma/tissue concentrations using MRM transitions (e.g., m/z 199.1 → 138.0 for quantification) .

Key parameters : Calculate t₁/₂ (half-life), Cmax, and AUC₀–24h in Sprague-Dawley rats (dose: 10 mg/kg, IV) .

Q. How can computational modeling predict its target engagement and off-target risks?

- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4F7I for ALK kinase) to predict binding poses .

- Machine learning : Train models on ChEMBL data to predict ADMET properties (e.g., hERG inhibition risk >10 µM) .

- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to identify critical residue interactions (e.g., π-stacking with Phe1136) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Source variation : Commercial batches may contain impurities (e.g., residual solvents) affecting solubility. Repurify via preparative HPLC (C18, 20–80% acetonitrile gradient) .

- Assay conditions : Ensure consistent pH (7.4 PBS vs. unbuffered water) and temperature (25°C) .

Q. Why do structural analogs show divergent biological activities despite similar substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.